molecular formula C12H12N2S B7519158 CID 3356140

CID 3356140

Cat. No. B7519158
M. Wt: 216.30 g/mol
InChI Key: CVPWXBNBOIRLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 3356140 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. It is a small molecule inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth and proliferation, DNA repair, and gene expression.

Mechanism of Action

CID 3356140 inhibits the activity of the protein kinase CK2, which is involved in various cellular processes. CK2 plays a crucial role in cell growth and proliferation by regulating the activity of various signaling pathways. It also plays a role in DNA repair and gene expression. Inhibition of CK2 by CID 3356140 leads to the disruption of these cellular processes, ultimately resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
CID 3356140 has been shown to have several biochemical and physiological effects. It inhibits the activity of CK2, leading to the disruption of various cellular processes. It also induces apoptosis in cancer cells and has neuroprotective effects. In addition, it has been found to inhibit the replication of hepatitis C virus.

Advantages and Limitations for Lab Experiments

CID 3356140 has several advantages for lab experiments. It is a small molecule inhibitor of CK2, making it easy to use in vitro and in vivo experiments. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, it can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of CID 3356140. One direction is to explore its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of CID 3356140. In addition, further studies are needed to understand the off-target effects of CID 3356140 and to develop strategies to minimize them.
Conclusion:
CID 3356140 is a small molecule inhibitor of CK2 that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its effects on cancer cells, neurodegenerative disorders, and viral infections. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, it also has some limitations, and further studies are needed to explore its potential therapeutic applications and develop more potent and selective inhibitors of CK2.

Synthesis Methods

CID 3356140 is synthesized by reacting 2,6-diaminopurine with 2-(2-thienyl) acetic acid in the presence of acetic anhydride and pyridine. The resulting compound is then purified using column chromatography. The overall yield of the synthesis method is approximately 50%.

Scientific Research Applications

CID 3356140 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, CID 3356140 has neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. It has also been found to inhibit the replication of hepatitis C virus, making it a potential antiviral agent.

properties

IUPAC Name

3-methyl-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-9-11(10-5-3-2-4-6-10)15-12-13-7-8-14(9)12/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPWXBNBOIRLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NCCN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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